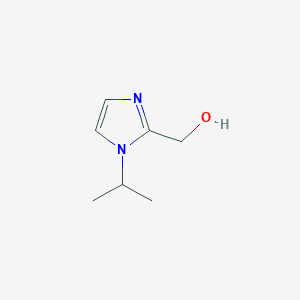
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide, also known as Benzothiazine, is an organic compound with a molecular formula of C15H11N2O2S. Benzothiazine is a heterocyclic compound that contains a thiazine ring fused to a benzene ring. This compound has been the subject of scientific research due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee is not fully understood. However, research has shown that it works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also works by reducing the production of inflammatory cytokines, which are responsible for the inflammation associated with arthritis.
Effets Biochimiques Et Physiologiques
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation in the body. It has also been shown to have antioxidant properties, which can help to protect the body against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has several advantages for lab experiments. It is relatively easy to synthesize and is stable under normal laboratory conditions. However, it does have some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It is also relatively expensive, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are several future directions for research on 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee. One area of research is the development of more efficient synthesis methods that can produce larger quantities of the compound at a lower cost. Another area of research is the development of new applications for the compound, such as its use in the treatment of other diseases besides cancer and arthritis. Additionally, research can be directed towards understanding the mechanism of action of 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee in more detail, which can help to identify new targets for drug development.
Méthodes De Synthèse
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee can be synthesized through a variety of methods. One common method involves the reaction of 2-aminobenzophenone with sulfur and acetic anhydride. The resulting product is then treated with hydrochloric acid to yield 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee. Another method involves the reaction of o-nitrobenzylideneaniline with thioacetamide in the presence of a catalyst.
Applications De Recherche Scientifique
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has been the subject of scientific research due to its potential applications in the field of medicine. Research has shown that 3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamidee has anti-tumor properties and can inhibit the growth of cancer cells. It has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as arthritis.
Propriétés
Numéro CAS |
101350-88-3 |
|---|---|
Nom du produit |
3-Oxo-N-phenyl-2H-1,4-benzothiazine-2-acetamide |
Formule moléculaire |
C16H14N2O2S |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-phenylacetamide |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-11-6-2-1-3-7-11)10-14-16(20)18-12-8-4-5-9-13(12)21-14/h1-9,14H,10H2,(H,17,19)(H,18,20) |
Clé InChI |
RVRPQUZFIPCUAD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



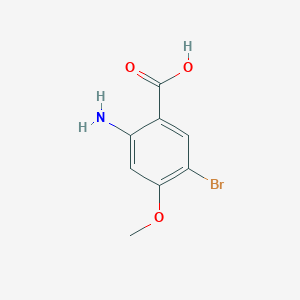


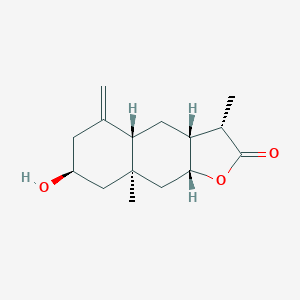

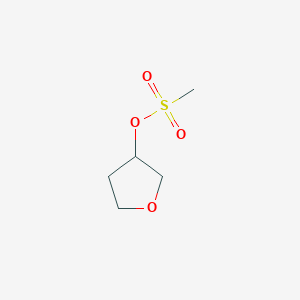

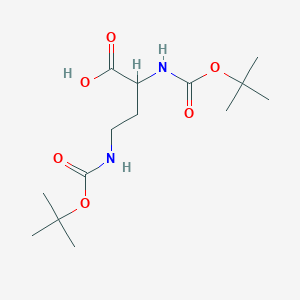

![6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-3-amine](/img/structure/B186745.png)
